Synthesis Selectivity: 82% Diethyl Chlorophosphite via Optimized Route
A controlled synthesis method using triethylamine in toluene at -10°C produces diethyl chlorophosphite with 82% overall selectivity, with triethyl phosphite as the minor component (18%). This contrasts with typical prior art methods that achieve lower real yields (~85% yield × content) due to incomplete reaction and residual phosphorus trichloride [1][2]. The high selectivity ensures a product stream with minimal competing phosphite species, which is critical for downstream applications where phosphite impurities can divert reaction pathways.
| Evidence Dimension | Reaction selectivity for desired chlorophosphite product |
|---|---|
| Target Compound Data | 82% selectivity (diethyl chlorophosphite) |
| Comparator Or Baseline | Prior art methods: ~85% real yield (yield% × content%) with significant unreacted PCl3 |
| Quantified Difference | Improved purity profile with reduced triethyl phosphite (18%) and no ethyl chloride formation |
| Conditions | PCl3, triethylamine, ethanol in toluene at -10°C; 31P NMR monitoring |
Why This Matters
Higher initial synthesis selectivity reduces purification burden and improves cost-efficiency for procurement at scale.
- [1] ChemicalBook. DIETHYL CHLOROPHOSPHITE synthesis. CAS 589-57-1. Yield: 82% selectivity. View Source
- [2] CN110862412A - Method for preparing diethyl chlorophosphite. Shandong Yisheng Industrial Co., Ltd. 2020. View Source
